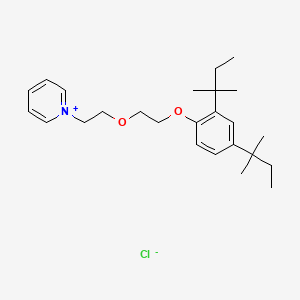
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is a synthetic organic compound with the molecular formula C25H38ClNO2. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a chloride ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-Di-tert-pentylphenol: This step involves the alkylation of phenol with tert-pentyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Etherification: The 2,4-Di-tert-pentylphenol is then reacted with ethylene oxide to form 2-(2,4-Di-tert-pentylphenoxy)ethanol.
Formation of the Pyridinium Salt: The 2-(2,4-Di-tert-pentylphenoxy)ethanol is further reacted with 2-chloroethylpyridine in the presence of a base, such as sodium hydroxide, to form the desired pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridine derivatives with different substituents.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is the corresponding pyridine derivative.
Aplicaciones Científicas De Investigación
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The pyridinium ion can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with biological membranes and proteins is a key factor in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(2-(2,4-Di-tert-butylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride: Similar structure but with tert-butyl groups instead of tert-pentyl groups.
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)quinolinium chloride: Similar structure but with a quinolinium ion instead of a pyridinium ion.
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridinium bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is unique due to its specific combination of tert-pentyl groups and pyridinium ion, which confer distinct chemical and biological properties. The presence of tert-pentyl groups enhances its hydrophobicity, making it more effective in interacting with lipid membranes. Additionally, the pyridinium ion provides a positive charge, facilitating its interaction with negatively charged biological molecules.
Propiedades
IUPAC Name |
1-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2.ClH/c1-7-24(3,4)21-12-13-23(22(20-21)25(5,6)8-2)28-19-18-27-17-16-26-14-10-9-11-15-26;/h9-15,20H,7-8,16-19H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZXUTPKMLRTTP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+]2=CC=CC=C2)C(C)(C)CC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
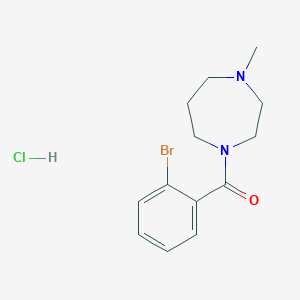
![[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B7452229.png)

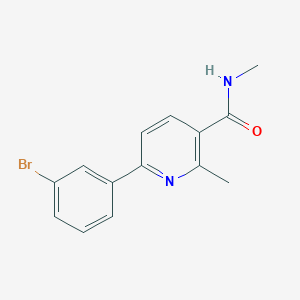
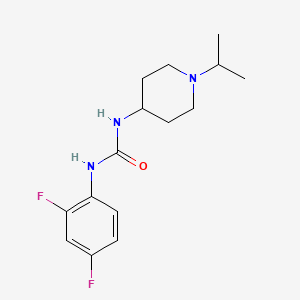
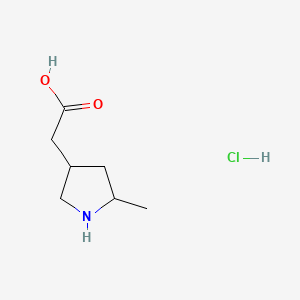
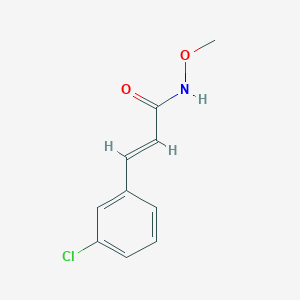
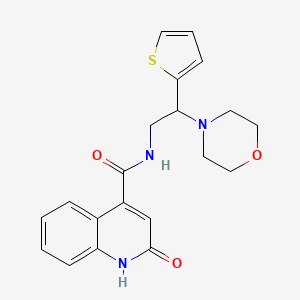
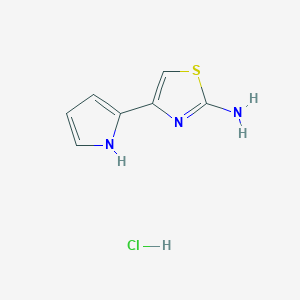

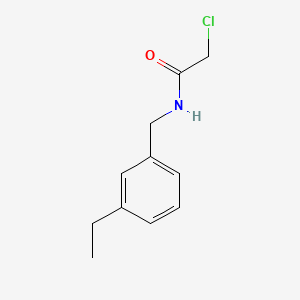
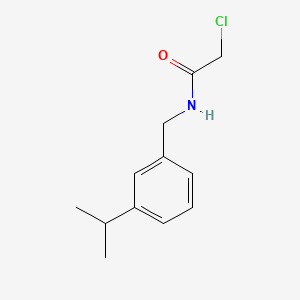

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)
